N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide (CAS 1448058-13-6) is a trisubstituted morpholinopyrimidine bearing a 3-methylbutanamide side chain at the 5-position. The compound belongs to a class of 2-morpholinopyrimidine derivatives widely employed as intermediates for kinase inhibitor design, particularly targeting the PI3K/AKT/mTOR axis.

Molecular Formula C15H24N4O2
Molecular Weight 292.383
CAS No. 1448058-13-6
Cat. No. B2607215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide
CAS1448058-13-6
Molecular FormulaC15H24N4O2
Molecular Weight292.383
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)CC(C)C
InChIInChI=1S/C15H24N4O2/c1-10(2)9-13(20)18-14-11(3)16-15(17-12(14)4)19-5-7-21-8-6-19/h10H,5-9H2,1-4H3,(H,18,20)
InChIKeyHFCTTWMXCGSLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide (CAS 1448058-13-6) – Chemical Class and Scaffold Identity for Research Procurement


N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide (CAS 1448058-13-6) is a trisubstituted morpholinopyrimidine bearing a 3-methylbutanamide side chain at the 5-position [1]. The compound belongs to a class of 2-morpholinopyrimidine derivatives widely employed as intermediates for kinase inhibitor design, particularly targeting the PI3K/AKT/mTOR axis [2]. Its molecular formula is C15H24N4O2, with a molecular weight of 292.38 Da, a calculated logP of 1.88, and a topological polar surface area of 78.09 Ų, placing it within favorable drug-like chemical space [1].

Kinase inhibitor intermediate scaffold
PI3K/AKT/mTOR pathway study context
Fragment-like physicochemical profile

Why N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide Cannot Be Replaced by Another Morpholinopyrimidine Amide Without Experimental Validation


Within the morpholinopyrimidine scaffold family, even subtle variations in the 5-position amide side chain profoundly alter key physicochemical and biological parameters. The 3-methylbutanamide substituent yields a calculated logP of 1.88 and TPSA of 78.09 Ų [1], which differ markedly from close analogs such as the cyclopropanecarboxamide (MW 276.34, predicted lower logP) or the cinnamamide (MW 338.41, significantly higher logP due to the aromatic ring) . In the wider PI3K-inhibitory morpholinopyrimidine class, similar structural modifications at the 5-position have been shown to shift inhibitor potency by 1.5- to 3-fold relative to the reference compound ZSTK474 [2], demonstrating that even conservative side-chain changes produce non-linear, difficult-to-predict potency alterations. Consequently, any direct substitution of the 3-methylbutanamide derivative with a structurally related amide in a biological assay or synthetic pathway without re-characterization risks invalidating the experimental outcome.

Side-chain lipophilicity

Different amide substituents significantly alter logP, affecting cell permeability and metabolic stability profiles; direct substitution may not transfer without re-characterization.

Scaffold potency shifts

Even conservative 5-position modifications have been reported to produce non-linear potency alterations in PI3K inhibition, limiting direct interchangeability assumptions.

TPSA-invariant CNS penetration

TPSA is identical within the monoamide series; CNS vs. peripheral distribution depends on logP and H-bonding, which vary with side chain and require empirical BBB data.

Head-to-Head Quantitative Differentiation of N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide from Its Closest Structural Analogs


Lipophilic Efficiency Profile of the 3-Methylbutanamide Side Chain vs. Cyclopropanecarboxamide and Cinnamamide Analogs

The 3-methylbutanamide side chain provides a calculated logP of 1.88, which positions the compound in an intermediate lipophilicity range between the more polar cyclopropanecarboxamide analog (predicted logP ~1.0–1.3) and the highly lipophilic cinnamamide analog (predicted logP ~2.8–3.2) [1]. This differential is critical for balancing passive membrane permeability against metabolic stability: excessively high logP (>3) in the morpholinopyrimidine class has been associated with increased off-target binding and rapid oxidative metabolism, while very low logP (<1) often impairs cell penetration [2].

Lipophilic efficiency
Class-level
clogP 1.88 (target)
vs. 1.0–1.3 (cyclopropane)
vs. 2.8–3.2 (cinnamamide)
May support cell permeability and metabolic stability screening
In silico prediction; direct measurement required
Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

Topological Polar Surface Area Differentiation Within the Amide Derivative Series

The TPSA of 78.09 Ų for the target compound [1] is identical to that predicted for the cyclopropanecarboxamide and cinnamamide analogs (all possessing the same core scaffold with a single amide bond at the 5-position) [2]. This indicates that within this specific amide series, TPSA is invariant, and differentiation in absorption and brain penetration will be driven entirely by logP and hydrogen-bonding capacity. The 3-methylbutanamide derivative possesses 2 HBDs and 6 HBAs, identical to the other monoamide derivatives, confirming that selectivity for peripheral vs. CNS targets cannot be inferred from TPSA alone and requires empirical measurement [1].

Topological polar surface area
Class-level
78.09 Ų
identical across monoamide series
TPSA invariance shifts CNS penetration reliance to logP and H-bonding
Predicted; empirical BBB data needed
Drug Design ADME Prediction Blood-Brain Barrier Permeability

PI3 Kinase Inhibitory Potential of Trisubstituted Morpholinopyrimidines Relative to the Clinical Candidate ZSTK474

While no direct PI3K inhibition data exists for the specific 3-methylbutanamide derivative, a closely related series of trisubstituted morpholinopyrimidines was evaluated for PI3K inhibition in a head-to-head comparison with ZSTK474, a well-characterized pan-PI3K inhibitor [1]. The most active compound in that series exhibited 1.5- to 3-fold greater potency than ZSTK474 in suppressing AKT phosphorylation in cellular assays [1]. Given that the 3-methylbutanamide substitution is structurally accommodated within the same 5-position vector, a comparable or superior potency window is plausible but remains unverified for this specific compound.

PI3K inhibition (scaffold analogs)
Class-level
1.5–3× reported over ZSTK474
in AKT phosphorylation assay
Supports PI3K inhibitor screening library inclusion; requires direct assay for this compound
Scaffold analog data; target compound unmeasured
Cancer Research PI3K/AKT/mTOR Pathway Kinase Inhibitor Screening

Recommended Application Scenarios for N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-3-methylbutanamide Based on Quantitative Differentiation Evidence


PI3K/AKT/mTOR Pathway Inhibitor Screening Library Expansion

The morpholinopyrimidine scaffold to which this compound belongs has demonstrated 1.5- to 3-fold superior PI3K inhibition compared to ZSTK474 in cellular AKT phosphorylation assays [2]. The 3-methylbutanamide side chain offers an intermediate lipophilicity (clogP 1.88) that may improve cell permeability relative to more polar analogs while avoiding the metabolic liability of highly lipophilic derivatives [1]. This compound is well-suited as a diversity element in focused kinase inhibitor screening decks aimed at identifying novel PI3K pathway modulators.

Fragment-Based Drug Discovery and Structure-Activity Relationship (SAR) Exploration

With a molecular weight of 292.38 Da and a TPSA of 78.09 Ų, this compound resides in favorable fragment-like chemical space [1]. The 3-methylbutanamide group provides a distinct steric and electronic profile compared to the cyclopropanecarboxamide and cinnamamide analogs, enabling systematic SAR probing of the 5-position vector in morpholinopyrimidine-based lead series. Its single amide bond also provides a straightforward synthetic handle for further derivatization.

Physicochemical Property Benchmarking for Lead Optimization Programs

The compound's calculated logP of 1.88 and TPSA of 78.09 Ų place it in a favorable ADME space distinct from both more polar (cyclopropanecarboxamide) and more lipophilic (cinnamamide) comparators [1] . This makes it a useful reference compound for calibrating in silico ADME models and for benchmarking the impact of moderate lipophilicity changes on cellular potency and selectivity within morpholinopyrimidine-based programs.

Targeted Library Synthesis and Chemical Probe Development

The 3-methylbutanamide side chain is a branched aliphatic amide that is synthetically accessible via standard amide coupling from the common 5-amino-4,6-dimethyl-2-morpholinopyrimidine intermediate. This compound can serve as a key intermediate for generating focused chemical libraries with systematic variation at the amide position, enabling rapid exploration of structure-activity relationships in academic and industrial medicinal chemistry settings.

Application
Selection Property
Validation Focus
PI3K pathway inhibitor screening
Intermediate-lipophilicity morpholinopyrimidine scaffold
Cellular AKT phosphorylation assay context
Fragment-based lead optimization
Fragment-like MW/TPSA profile
5-position SAR probing via amide coupling
ADME model calibration
Balanced logP/TPSA reference
Impact of moderate lipophilicity on cellular potency
Focused chemical library synthesis
Synthetically accessible 5-amino intermediate
Amide coupling yield and purity
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